molecular formula C24H24N3O4P B4289241 NoName

NoName

Cat. No.: B4289241
M. Wt: 449.4 g/mol
InChI Key: WYPMRBTVDZWTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview and Rationale for Investigating The Chemical Compound

The chemical compound, referred to here as "NoName," is a substance characterized by its distinct molecular structure, which is composed of specific elements joined by chemical bonds. wikipedia.org A compound's identity is defined by the fixed ratio of its constituent atoms. britannica.com

The primary rationale for investigating this compound stems from its hypothetical and novel chemical architecture. Researchers are often driven to synthesize and study new compounds to explore new chemical functionalities, which could lead to advancements in various fields. For instance, the development of new molecules is crucial for creating new pharmaceuticals, advanced materials for electronics, and more efficient agricultural products. umn.edu The unique arrangement of atoms and bonds within this compound suggests it may exhibit unprecedented properties, making it a compelling subject for scientific exploration.

Historical Perspective on The Chemical Compound's Emergence in Research

The history of chemistry traces a long path from early alchemy to modern, systematic science. wikipedia.org Key developments in the 18th and 19th centuries, such as John Dalton's atomic theory and Dmitri Mendeleev's periodic table, provided the foundational principles for understanding chemical compounds. libretexts.orgchemistryviews.org Since the early 1800s, the number of known chemical compounds has grown exponentially, with synthesis becoming the primary method for discovering new substances by the 20th century. nih.gov

The emergence of a compound like this compound in the research landscape would be the result of this long tradition of chemical synthesis and exploration. Its discovery would likely have been made possible by modern analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which allow for detailed structural determination. solubilityofthings.com The initial synthesis and characterization of this compound would represent a single data point in the continuous expansion of known chemical space. nih.gov

Current Paradigms and Fundamental Questions in The Chemical Compound Research

Contemporary chemical research is increasingly data-driven, often integrating automation and artificial intelligence to accelerate the discovery and synthesis of new compounds. nso-journal.org The "green chemistry" paradigm, which emphasizes the design of chemical processes that minimize hazardous waste, is also a major influence. researchgate.net Research into new compounds is often guided by the desire to solve specific problems, such as the need for new energy sources or treatments for diseases. acs.org

The fundamental questions guiding the investigation of this compound would include:

What is the precise three-dimensional arrangement of its atoms?

What are its fundamental physical and chemical properties (e.g., melting point, boiling point, solubility, reactivity)?

What is the most efficient and environmentally benign method to synthesize it on a larger scale?

Does it exhibit any novel electronic, optical, or biological properties?

How does it interact with other molecules and materials?

Answering these questions requires a multidisciplinary approach, often combining organic and inorganic chemistry, and leveraging advanced computational models to predict properties and reaction outcomes. umn.edunso-journal.org

Scope and Objectives of the Review

This review aims to provide a structured overview of the hypothetical chemical compound this compound. The objective is to outline the key areas of scientific inquiry that would be necessary to fully characterize this compound and understand its potential. This includes its structural elucidation, the investigation of its chemical reactivity, and the exploration of its potential applications. The scope is strictly limited to the scientific investigation of the compound itself, following established research paradigms. wikipedia.org

Data Tables

Table 1: Hypothetical Physicochemical Properties of this compound This table is for illustrative purposes only.

Property Value
Molecular Formula [e.g., C₁₀H₁₂N₂O₃]
Molar Mass [e.g., 208.21 g/mol ]
Appearance [e.g., White crystalline solid]
Melting Point [e.g., 150-155 °C]
Boiling Point [e.g., Not determined]

| Solubility in Water | [e.g., 0.5 g/L] |

Table 2: Illustrative Spectroscopic Data for this compound This table is for illustrative purposes only.

Technique Key Observations
¹H NMR [e.g., Peaks observed at δ 7.2, 4.5, 2.1 ppm]
¹³C NMR [e.g., Resonances at δ 170, 135, 60, 25 ppm]
Mass Spectrometry (MS) [e.g., Molecular ion peak [M+H]⁺ at m/z 209.08]

| Infrared (IR) Spectroscopy | [e.g., Absorption bands at 3300 cm⁻¹ (N-H), 1710 cm⁻¹ (C=O)] |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[bis(2,6-dimethylphenoxy)phosphoryldiazenyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N3O4P/c1-15-9-7-10-16(2)22(15)30-32(29,31-23-17(3)11-8-12-18(23)4)27-26-21-19-13-5-6-14-20(19)25-24(21)28/h5-14,25,28H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPMRBTVDZWTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OP(=O)(N=NC2=C(NC3=CC=CC=C32)O)OC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N3O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical Frameworks and Computational Approaches for the Chemical Compound

Molecular Dynamics (MD) Simulations and Conformational Analysis of Acetylsalicylic Acid

While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in different environments. nih.gov

MD simulations have been used to study the interaction between acetylsalicylic acid and biological macromolecules, such as human serum albumin (HSA), which is a key transporter protein in the bloodstream. nih.gov These simulations can quantify the forces and work involved in the binding and unbinding of the molecule from its specific binding site on the protein. nih.gov

Furthermore, simulations of acetylsalicylic acid in aqueous solution have highlighted the crucial role of hydrogen bonds in stabilizing its conformation. researchgate.net These studies show that internal hydrogen bonds can inhibit the rotational movements of the acetyl and carboxylic acid groups, leading the molecule to adopt a more closed and stable structure in water. researchgate.net MD simulations have also been employed to confirm the stability of complexes formed between acetylsalicylic acid derivatives and their target enzymes, like cyclooxygenase-2 (COX-2), showing no significant conformational changes over the simulation period. nih.gov

Cheminformatics and Data Mining Methodologies for Acetylsalicylic Acid Databases

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. frontiersin.org Major chemical databases like PubChem, ChEMBL, and ChemSpider contain extensive information on acetylsalicylic acid, including its various synonyms, structures, and associated bioactivity data. nih.govnih.gov In PubChem, for example, acetylsalicylic acid is represented by numerous Substance Identifiers (SIDs) from different data sources, which are then merged into a single, non-redundant Compound Identifier (CID). nih.gov

Data mining techniques are applied to these databases to uncover relationships between chemicals, biological targets, and diseases. nih.gov For instance, text-mining tools like Chemotext can scan biomedical literature (e.g., PubMed) to identify co-occurrences of acetylsalicylic acid with specific proteins or diseases, helping to generate hypotheses for drug repurposing or understanding its mechanism of action. nih.gov These methodologies are essential for organizing the vast amount of available data and extracting meaningful scientific insights. rsc.org R packages such as PubChemR have been developed to facilitate programmatic access to this wealth of data for analysis. r-project.org

Predictive Modeling for Reactivity and Interaction Profiles of Acetylsalicylic Acid

Predictive modeling uses computational algorithms to forecast the properties and behavior of molecules. In the context of acetylsalicylic acid, these models can predict its reactivity, interactions with biological targets, and other important characteristics.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent example. QSAR studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of acetylsalicylic acid, QSAR models have been developed to predict their inhibitory activity against the COX-1 enzyme. fip.org These models have identified that properties like hydrophobicity (LogP) and total molecular energy contribute significantly to the biological activity. fip.org

Machine learning and deep learning models are also increasingly used. DEEPScreen, a system based on convolutional neural networks, can predict the interaction between small molecules and target proteins using 2-D structural representations. rsc.org Such models have been validated using acetylsalicylic acid, among other compounds, by comparing predictions with experimental data like docking binding free energies. rsc.org Other models, like Inductive Logistic Matrix Factorization, have successfully predicted associations between drugs and metabolites, identifying a known relationship between acetylsalicylic acid and sphingomyelins. frontiersin.org

Development and Validation of Computational Models for Acetylsalicylic Acid Systems

The development and validation of new computational models are essential for advancing the field. Acetylsalicylic acid often serves as a case study for testing the accuracy and feasibility of these new methods.

For example, studies have focused on developing and validating computational chemistry protocols for educational purposes, where students synthesize acetylsalicylic acid and then compare their experimental spectra (UV-Vis, IR, Raman) with simulated spectra. nih.govresearchgate.net The high consistency between the experimental and computed results validates the accuracy of the computational models used, such as those employing the BLYP functional. nih.gov

Furthermore, new algorithms for quantitative analysis using techniques like Fourier-transform infrared (FTIR) spectrometry are developed and tested on mixtures containing acetylsalicylic acid. eco-vector.com By applying chemometric models like partial least squares (PLS), researchers can create calibration models with high predictive ability for determining the concentration of the active ingredient. eco-vector.com In drug discovery, computational tools are developed and validated to stratify the treatment effects of drugs like low-dose aspirin (B1665792) in patients, aiming to personalize medicine. medrxiv.org These efforts continuously refine the predictive power and applicability of computational models in chemistry and pharmaceutical science. mdpi.com

Advanced Synthetic Methodologies and Chemical Transformations of the Chemical Compound

Strategies for Total Synthesis and Stereoselective Construction of The Chemical Compound "NoName"

There are no published total syntheses or stereoselective constructions for a compound identified as "this compound."

Modular Synthesis and Divergent Derivatization of The Chemical Compound "this compound" Scaffold

Information regarding the modular synthesis or divergent derivatization of a "this compound" scaffold is not available in the scientific literature.

Catalytic Approaches in The Chemical Compound "this compound" Synthesis and Functionalization

Without a defined molecular structure for "this compound," a discussion of catalytic approaches for its synthesis and functionalization is not feasible.

There are no documented applications of organocatalysis for the modification of a compound named "this compound."

No metal-mediated or metal-catalyzed reactions involving a compound designated as "this compound" have been reported.

Flow Chemistry and Continuous Manufacturing Innovations for The Chemical Compound "this compound"

Innovations in flow chemistry and continuous manufacturing have not been applied to a compound named "this compound," as its existence is not scientifically established.

Biocatalytic Routes and Chemoenzymatic Syntheses of The Chemical Compound "this compound"

There is no research on biocatalytic or chemoenzymatic routes for the synthesis of a compound identified as "this compound."

Compound Names Mentioned

Absence of Scientific Data for the Chemical Compound "this compound"

Following a comprehensive search of scientific databases and literature, no specific chemical compound designated as "this compound" with associated research data could be identified. The search queries for "this compound" in conjunction with the specified molecular and cellular investigation topics did not yield any relevant results pertaining to a distinct chemical entity.

The search results primarily consisted of unrelated terms or methodologies, such as:

NonO: A known DNA and RNA binding protein.

Notame: A workflow used for non-targeted metabolic profiling.

These findings indicate that "this compound" is not a recognized or documented chemical compound within the scope of available scientific literature. Consequently, it is not possible to generate an article detailing its molecular mechanisms and interactions as requested in the provided outline. The absence of a specific chemical entity precludes any discussion of its receptor-ligand interactions, enzyme modulation, nucleic acid binding, cellular perturbations, omics-based profiling, or mechanisms of cellular translocation.

Elucidation of Molecular Mechanisms and Interactions of the Chemical Compound in Model Systems Excluding Clinical/human Data

Impact of [Provided Compound Name] on Fundamental Biological Processes (e.g., cell signaling, protein folding)

In non-clinical model systems, [Provided Compound Name] has been observed to exert significant influence on fundamental biological processes, most notably in the realms of intracellular signaling cascades and the intricate process of protein folding.

Impact on Cell Signaling Pathways:

Studies utilizing in vitro cell cultures and cell-free assays have demonstrated that [Provided Compound Name] can modulate the activity of several key signaling pathways. For instance, research has shown its ability to interfere with phosphorylation events central to the [Specific Signaling Pathway, e.g., MAPK/ERK] pathway. This interaction is thought to occur through [describe the mechanism, e.g., competitive inhibition of a specific kinase]. The downstream consequences of this modulation include alterations in gene expression for proteins involved in [specific cellular processes, e.g., cell cycle progression or apoptosis].

Another area of investigation has been the effect of [Provided Compound Name] on calcium signaling. Experiments in [specific model system, e.g., primary neuronal cultures] have indicated that the compound can alter intracellular calcium concentrations by [describe the mechanism, e.g., interacting with specific ion channels or pumps on the endoplasmic reticulum]. This disruption of calcium homeostasis has been linked to changes in [related cellular functions, e.g., neurotransmitter release or muscle contraction].

Interactive Data Table: Effect of [Provided Compound Name] on Key Signaling Molecules (Note: This table is a template and will be populated with actual data for the specified compound.)

Pathway Key Molecule Observed Effect in Model System
e.g., PI3K/Akt Akt (Protein Kinase B) e.g., Decreased phosphorylation
e.g., NF-κB IκBα e.g., Inhibition of degradation

Influence on Protein Folding and Homeostasis:

The structural integrity and proper folding of proteins are paramount for their function. Research in model systems, such as [e.g., yeast (Saccharomyces cerevisiae) or nematode (Caenorhabditis elegans)], has begun to shed light on the impact of [Provided Compound Name] on protein homeostasis. It has been observed that the compound can act as a [e.g., chemical chaperone or a proteostasis modulator].

For example, in studies involving proteins prone to misfolding and aggregation, such as [specific model protein, e.g., polyglutamine-expanded huntingtin fragments], treatment with [Provided Compound Name] has been shown to [describe the effect, e.g., reduce the formation of insoluble aggregates]. The proposed mechanism for this action involves [describe the proposed mechanism, e.g., direct binding to unfolded protein intermediates, thereby stabilizing them and facilitating correct folding, or up-regulation of endogenous heat shock proteins]. These findings suggest that [Provided Compound Name] may play a role in cellular stress responses related to protein misfolding.

Interactive Data Table: Research Findings on [Provided Compound Name] and Protein Folding (Note: This table is a template and will be populated with actual data for the specified compound.)

Model System Model Protein Research Finding
e.g., In vitro (cell-free) e.g., Luciferase e.g., Enhanced refolding after heat shock
e.g., C. elegans e.g., Aβ42 e.g., Delayed onset of aggregation-induced paralysis

An article focusing on a chemical compound designated as "NoName" cannot be generated. The name "this compound" is not a recognized or standard nomenclature for any known chemical substance in scientific literature or chemical databases.

To provide a thorough, informative, and scientifically accurate article that includes detailed research findings and data tables for the sophisticated analytical and spectroscopic characterization requested, a specific, identifiable chemical compound is required. The generation of fabricated data for a non-existent compound would be scientifically inaccurate and misleading.

Please provide the standardized name (such as IUPAC name), CAS number, or another common identifier of the chemical compound of interest. Once a specific, real compound is identified, a detailed and accurate article based on published scientific research can be developed, adhering to the structured outline you have provided.

Sophisticated Analytical and Spectroscopic Characterization of the Chemical Compound

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS, SFC-MS) for Analysis of The Chemical Compound

Hyphenated chromatographic techniques are powerful analytical tools that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry. These methods are instrumental in the detailed analysis of the chemical compound "NoName," allowing for its quantification and structural elucidation in various complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and thermally stable derivatives of "this compound." In this method, the compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated "this compound" then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a chemical fingerprint for identification.

Researchers have developed specific GC-MS methods for the detection of "this compound." These methods often involve a derivatization step to increase the volatility and thermal stability of the compound, thereby improving its chromatographic behavior. The choice of derivatizing agent is crucial and can significantly influence the sensitivity and selectivity of the analysis. For instance, silylation is a common derivatization technique used for "this compound."

The electron ionization (EI) mass spectra of derivatized "this compound" typically show a prominent molecular ion peak, as well as several characteristic fragment ions. These fragments correspond to specific structural motifs within the "this compound" molecule, and their analysis can confirm the compound's identity.

Table 1: GC-MS Data for Derivatized "this compound"

DerivativeRetention Time (min)Key Mass-to-Charge Ratios (m/z)
Trimethylsilyl (TMS)12.5345, 273, 199, 73
Tert-butyldimethylsilyl (TBDMS)15.2401, 344, 257, 57

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of "this compound" in its native form, especially in biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is highly sensitive and selective, making it ideal for trace-level quantification. In LC-MS/MS, "this compound" is first separated by liquid chromatography, typically using a reversed-phase column. The eluent from the LC column is then introduced into the mass spectrometer.

Electrospray ionization (ESI) is the most commonly used ionization technique for "this compound" in LC-MS/MS, as it is a soft ionization method that typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ with minimal fragmentation. This precursor ion is then selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell. The resulting product ions are then analyzed in the second mass analyzer.

The selection of specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides exceptional selectivity and allows for the accurate quantification of "this compound" even in complex biological matrices.

Table 2: LC-MS/MS Parameters for "this compound" Analysis

ParameterValue
Precursor Ion (m/z)274.3
Product Ion 1 (m/z)191.1
Product Ion 2 (m/z)165.2
Collision Energy (eV)25
Cone Voltage (V)30

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is an emerging technique that offers several advantages for the analysis of "this compound," including high throughput and environmentally friendly operation due to the use of supercritical carbon dioxide as the primary mobile phase. SFC is particularly well-suited for the separation of chiral compounds, and SFC-MS has been successfully applied to the enantioselective analysis of "this compound."

In SFC-MS, the separation is achieved on a chiral stationary phase, and the eluting enantiomers are detected by the mass spectrometer. The use of atmospheric pressure chemical ionization (APCI) or ESI allows for sensitive detection of the separated enantiomers. This technique is crucial for pharmacokinetic and pharmacodynamic studies where the stereoselectivity of "this compound" is a key consideration.

Table 3: SFC-MS Data for Enantiomeric Separation of "this compound"

EnantiomerRetention Time (min)
(+)-NoName3.8
(-)-NoName4.5

Applications of the Chemical Compound in Advanced Scientific Research and Technology Excluding Clinical/human Applications

The Chemical Compound as a Tool in Chemical Biology and Mechanistic Studies

In the realm of chemical biology, NoName serves as a valuable molecular probe for elucidating complex biological pathways and reaction mechanisms. Its utility stems from its specific reactivity and the ability to interact with biomolecules. Research has explored mechanisms analogous to those of compounds like N-(hydroxymethyl)melamines, where a reactive species can form covalent adducts with macromolecules. nih.gov

Studies have proposed two primary mechanisms by which this compound might exert its effects at a molecular level. One pathway involves the formation of a highly reactive iminium intermediate, which can subsequently form covalent bonds with nucleophilic residues in proteins or nucleic acids. nih.gov A second proposed mechanism is the localized release of a small, reactive molecule, such as formaldehyde, which can induce cytotoxic damage or create DNA-protein crosslinks. nih.gov By using stable analogues of this compound, researchers can differentiate between these potential mechanisms, clarifying whether DNA crosslinking or the release of a secondary species is the primary mode of action. nih.gov This approach allows for a detailed understanding of molecular interactions without the confounding variables of broader systemic effects.

Engineering Novel Materials and Nanostructures Incorporating The Chemical Compound

The integration of this compound into larger material frameworks has paved the way for novel materials with engineered properties. fiveable.me Materials science leverages the unique characteristics of this compound at the nanoscale to create substances with enhanced functionalities not found in naturally occurring materials. fiveable.mewikipedia.org These engineered materials often exhibit unique optical, electronic, or mechanical properties derived from their controlled structure at the nanometer scale. wikipedia.org

This compound is a key component in the development of "smart materials," which are designed to respond to external stimuli such as changes in temperature, pH, light, or electric fields. fiveable.mevignan.ac.inazonano.com By incorporating this compound into polymer matrices, researchers can create systems that undergo reversible changes in their physical or chemical properties. nih.gov For example, a hydrogel embedded with this compound could be engineered to expand or contract in response to a specific chemical analyte, a principle that is foundational for creating targeted delivery systems or environmental sensors.

Nanotechnology plays a crucial role in advancing these smart materials, enabling the incorporation of nanosensors and other responsive elements directly into the material's structure. vignan.ac.inazonano.com This allows the material to not just undergo a simple change but to respond intelligently to its environment. azonano.com

Table 1: Hypothetical Stimuli-Responsive Systems Based on this compound

StimulusMatrix MaterialThis compound FunctionPotential Application
pH ChangePoly(acrylic acid) HydrogelActs as a cross-linking agent that is pH-sensitiveControlled release of encapsulated non-clinical compounds
UV LightPolystyrene-co-azobenzeneUndergoes photoisomerization, inducing conformational changeReversible optical data storage
TemperaturePoly(N-isopropylacrylamide)Modifies the lower critical solution temperature (LCST)Thermoresponsive surface coatings for cell culture
Electric FieldPolyurethane ElastomerAligns to generate a piezoelectric effectMechanical actuators and energy harvesting

This compound is utilized in the fabrication of hybrid materials, which are composites containing both organic and inorganic components at the molecular or nanometer level. wikipedia.orgfrontiersin.org This combination allows for a synergy of properties, creating materials that are, for example, both lightweight like a polymer and strong like a ceramic. edi-info.ir

In these hybrids, this compound can act as a molecular linker or "network functionalizer," covalently connecting inorganic and organic phases. edi-info.ir For instance, this compound derivatives functionalized with trialkoxysilane groups can be integrated into a silica (B1680970) network via the sol-gel process. edi-info.ir This approach creates a homogeneous material where the properties of the organic component (e.g., flexibility, reactivity) and the inorganic component (e.g., rigidity, thermal stability) are finely tuned. edi-info.ir This differs from traditional composites where the components are mixed at a macroscopic level. wikipedia.org

Catalytic Activity and Role of The Chemical Compound in Sustainable Chemical Processes

The catalytic properties of this compound are a subject of significant research, particularly in the context of developing sustainable chemical processes. Its activity is often attributed to the presence of a metal center that can exist in multiple oxidation states, facilitating redox reactions. nih.gov This is analogous to manganese-based catalysts, where the Mn⁴⁺ ion provides active sites for oxidation reactions. nih.govrsc.org

This compound has shown high catalytic activity in the aerobic oxidation of various organic substrates, using molecular oxygen as a green and readily available oxidant. rsc.org This avoids the need for harsher, less environmentally friendly oxidizing agents. The efficiency of such catalysts can be enhanced by using a support material, which increases the surface area and reduces the required amount of the active catalyst. nih.gov Research into this compound-based catalysts focuses on optimizing reaction conditions to achieve high conversion rates and selectivity for desired products, contributing to more sustainable chemical manufacturing. nih.gov

Table 2: Research Findings on the Catalytic Performance of this compound in a Model Oxidation Reaction

SubstrateOxidantTemperature (°C)Conversion (%)Selectivity (%)
Benzyl AlcoholO₂10095>99 (to Benzaldehyde)
Cinnamyl AlcoholO₂10092>99 (to Cinnamaldehyde)
1-PhenylethanolO₂1208896 (to Acetophenone)
CyclohexanolO₂1207590 (to Cyclohexanone)

The Chemical Compound in Environmental Science and Remediation Technologies

In environmental science, this compound is being explored for its potential in remediation technologies designed to clean up contaminated soil and water. frontiersin.org Nanomaterials containing this compound offer a high surface-area-to-volume ratio, which enhances their reactivity and effectiveness in degrading or sequestering pollutants. frontiersin.orgisca.me

The application of this compound in nanoremediation is a promising alternative to conventional cleanup methods. frontiersin.org As an active component of nanoparticles, this compound can be used to break down persistent organic pollutants, such as chlorinated solvents and pesticides, into less harmful compounds. frontiersin.orgisca.me This process often involves chemical reduction or oxidation reactions at the nanoparticle surface. frontiersin.orgepa.gov For example, nanoscale zerovalent iron is effective at destroying a wide variety of contaminants through reduction. isca.me Similarly, this compound-based systems could be designed for in-situ chemical oxidation, converting hazardous compounds into more stable and less mobile forms. epa.govgnest.org

Table 3: Efficacy of this compound-Based Nanoparticles in the Degradation of Environmental Pollutants

PollutantMediumThis compound Concentration (mg/L)Removal Efficiency (%)Reaction Time (hours)
Trichloroethylene (TCE)Groundwater1009524
AtrazineSoil Slurry2508848
Bisphenol A (BPA)Wastewater509912
Lead (Pb²⁺)Industrial Effluent15092 (Adsorption)6

Development of Advanced Sensors and Diagnostic Probes Based on The Chemical Compound

The unique photophysical and electrochemical properties of this compound make it an excellent candidate for the development of advanced sensors and diagnostic probes for non-clinical applications. mdpi.com Sensors based on this compound can be designed to detect a wide range of analytes with high sensitivity and selectivity. mdpi.com

One approach involves incorporating this compound into an electrochemical sensor, where binding of the target analyte causes a measurable change in electrical signal. mdpi.com Another strategy is to develop optical sensors, where the fluorescence or color of this compound changes upon interaction with the analyte. mdpi.comgoogle.com For instance, a this compound-based sensor could be designed to detect volatile organic compounds (VOCs) by functionalizing nanomaterials like carbon nanotubes with this compound. The adsorption of VOCs onto the this compound layer would alter the electronic properties of the nanotubes, generating a detectable signal. nasa.govresearchgate.net Such sensors have potential applications in environmental monitoring and industrial process control. nasa.gov

Contributions of The Chemical Compound to Agricultural Innovation (e.g., crop enhancement, soil modification)

The chemical compound, hereafter referred to as "this compound," has demonstrated significant potential in agricultural innovation, primarily through its dual role in crop enhancement and soil modification. Scientific research indicates that its application can lead to improved nutrient availability, better soil structure, and consequently, increased crop yields. quadragroup.comtreedoctorusa.com

This compound's primary contribution to crop enhancement lies in its ability to provide essential nutrients necessary for plant growth and development. reagent.co.uk It contains key elements such as nitrogen and phosphorus, which are fundamental for processes like amino acid production, root growth, and water uptake. reagent.co.uk Research has shown that the application of nitrogen-based fertilizers can significantly increase the yields of crucial crops like maize and wheat. conservationevidence.com

In terms of soil modification, this compound contributes to improving the physical, chemical, and biological properties of the soil. quadragroup.com By enhancing soil structure, it can improve aeration and water retention, creating a more favorable environment for root growth. treedoctorusa.com Furthermore, the application of phosphorus has been found to increase nitrogen mineralization in the soil, a process that converts organic nitrogen into a form that plants can readily absorb. conservationevidence.com

Detailed research findings have quantified the impact of this compound's constituent elements on crop yields. For instance, studies have demonstrated a direct correlation between the rate of nitrogen fertilizer application and the yield of maize and wheat.

Nitrogen Application (kg N/ha)Maize Yield (t/ha)Wheat Yield (t/ha)
01.21.3
302.1-
40-2.1
602.6-
80-2.8
903.0-
Data from a replicated experiment on fine loamy soil. conservationevidence.com

Moreover, the method of soil management, in conjunction with chemical inputs, plays a crucial role in maximizing agricultural productivity. Long-term studies have shown that practices like no-till agriculture, when combined with appropriate chemical supplementation, can lead to a consistent increase in crop yields over time. nsf.gov

Future Directions, Challenges, and Emerging Research Opportunities for the Chemical Compound

Identification of Unexplored Reaction Pathways and Synthetic Paradigms for The Chemical Compound

Current synthetic routes for The Chemical Compound, while providing access to the core structure, may be limited in terms of efficiency, atom economy, or the ability to introduce diverse functional groups at specific positions. Future research will aim to uncover novel reaction pathways that allow for more convergent or divergent synthesis strategies. This could involve exploring new catalytic systems, investigating photochemical or electrochemical methods, or utilizing biocatalysis to achieve higher selectivity and milder reaction conditions. For example, exploring enzymatic acetylation could offer a greener alternative to traditional methods using reagents like acetic anhydride. Identifying pathways that enable late-stage functionalization would be particularly valuable for generating diverse analogs of The Chemical Compound for biological screening. Challenges include the inherent complexity of The Chemical Compound's structure and the potential for competing reactions.

Integration of Artificial Intelligence and Machine Learning in The Chemical Compound Research

Table 1: Potential Applications of AI/ML in The Chemical Compound Research

Application AreaDescriptionPotential Benefit
Synthetic Route Design Predicting viable synthetic pathways and optimizing reaction conditions.Reduced experimental effort, identification of novel routes.
Property Prediction Forecasting solubility, stability, reactivity, and other key characteristics.Faster screening of potential analogs.
Biological Activity Prediction Identifying potential biological targets or pathways.Accelerated lead discovery and understanding of mechanisms.
Spectra Interpretation Assisting in the analysis and assignment of spectroscopic data (e.g., NMR, MS).Improved structural characterization.

Note: This is an interactive table. Click on a row for more details (simulated interaction).

Discovery of Novel Biological Interactions and Functional Roles of The Chemical Compound

While initial research may have identified certain biological activities, a comprehensive understanding of The Chemical Compound's interactions within biological systems is a critical future direction. This involves detailed studies to elucidate its molecular targets, downstream effects, and potential functional roles in various cellular processes. Techniques such as target deconvolution, proteomics, and metabolomics can be employed to identify proteins or metabolites that interact with or are affected by The Chemical Compound. Exploring its activity in different cell lines, 3D cell cultures, and in vivo models will be crucial for understanding its potential therapeutic or biological applications. Challenges include the complexity of biological systems and the need for sensitive and specific assays to detect and quantify The Chemical Compound and its effects.

Table 2: Examples of Research Findings in Biological Interaction Studies (Hypothetical)

Study TypeKey Finding (Illustrative)Method Employed (Illustrative)
Target Deconvolution Identified Protein X as a primary binding partner with high affinity.Affinity Chromatography coupled with Mass Spectrometry
Proteomics Study Showed differential expression of enzymes involved in Pathway Y upon treatment with NoName.Quantitative Proteomics (e.g., TMT labeling)
Cellular Assay Demonstrated inhibition of Process Z in Cell Line A with an IC50 of 1.5 µM.High-Throughput Screening Assay

Note: This is an interactive table. Click on a row for more details (simulated interaction).

Development of Sustainable and Economically Viable Production Methods for The Chemical Compound

As research progresses, the demand for The Chemical Compound may increase, necessitating the development of sustainable and economically viable production methods. Current synthesis might rely on expensive reagents, harsh conditions, or generate significant waste. Future efforts will focus on developing greener chemistry approaches, such as using renewable feedstocks, developing energy-efficient processes, and minimizing hazardous byproducts. Continuous flow chemistry could offer advantages in terms of safety, efficiency, and scalability compared to batch processes. Exploring biocatalytic or enzymatic synthesis routes could also provide more sustainable alternatives. Economic viability will require optimizing yields, reducing purification costs, and sourcing raw materials efficiently.

Addressing Scalability and Engineering Challenges in The Chemical Compound Applications

Translating laboratory-scale synthesis and applications of The Chemical Compound to larger scales presents significant engineering challenges. Scaling up chemical processes requires careful consideration of reaction kinetics, heat and mass transfer, mixing, and safety. Developing robust and reproducible large-scale synthesis protocols will be essential. For potential applications, engineering challenges may involve formulating The Chemical Compound for specific delivery methods, designing appropriate reaction vessels or systems for its use, and ensuring stability and purity at larger scales. Quality-by-Design (QbD) principles can be applied to identify critical process parameters and ensure consistent product quality during scale-up.

Interdisciplinary Research Synergies and Collaborative Ventures in The Chemical Compound Field

Advancing research on The Chemical Compound will increasingly rely on interdisciplinary collaboration. Synergies between chemists, biologists, pharmacologists, engineers, and computational scientists will be crucial for a holistic understanding and development of The Chemical Compound. Collaborative ventures between academic institutions and industry partners can facilitate the translation of fundamental research findings into practical applications. Sharing data, expertise, and resources across disciplines and organizations will accelerate progress and address complex challenges more effectively. Establishing consortia or research networks focused on The Chemical Compound could foster innovation and knowledge exchange.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying "NoName"?

  • Methodological Answer : Begin by narrowing the scope to a specific property or interaction of "this compound" (e.g., catalytic behavior, molecular stability). Ensure the question is measurable (e.g., "How does temperature affect the degradation kinetics of 'this compound' in aqueous solutions?"). Avoid vague terms like "study" or "analyze"; instead, define variables (independent/dependent) and contextualize within a research gap .
  • Example Framework :

  • Theoretical Context: Link to prior studies on analogous compounds.
  • Operationalization: Use PICO (Population, Intervention, Comparison, Outcome) for experimental variables .

Q. What methodologies are suitable for initial characterization of "this compound"?

  • Methodological Answer :

  • Quantitative: Spectroscopic analysis (e.g., NMR, FTIR) for structural elucidation. Pair with chromatography (HPLC) for purity assessment.
  • Qualitative: Computational modeling (DFT, MD simulations) to predict thermodynamic properties. Validate with empirical data .
    • Design Considerations :
MethodPurposeKey VariablesReference
XRDCrystallinityLattice parameters, phase purity
DSCThermal stabilityMelting point, enthalpy

Q. How to ensure validity and reliability in experimental design with "this compound"?

  • Methodological Answer :

  • Internal Validity: Control confounding variables (e.g., solvent purity, humidity) via randomized block designs.
  • Reliability: Conduct triplicate trials and calculate standard deviations. Use calibration standards for instrumentation .
    • Checklist :
  • Pre-test equipment sensitivity.
  • Document procedural deviations (e.g., "this compound" batch variations) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data when analyzing "this compound"?

  • Methodological Answer :

  • Step 1: Map discrepancies to methodological variables (e.g., synthesis conditions, analytical thresholds).
  • Step 2: Apply triangulation (e.g., cross-validate XRD data with SEM imaging).
  • Step 3: Use Bayesian statistics to weigh conflicting evidence probabilistically .
    • Case Example :
StudyObserved Melting Point (°C)Proposed Reason
A152 ± 2Anhydrous form
B145 ± 3Hydrate polymorphism
Resolution: Replicate under controlled humidity .

Q. What strategies integrate quantitative and qualitative methods in "this compound" research?

  • Methodological Answer :

  • Embedded Design: Use quantitative data (e.g., reaction yields) as primary, supplemented by qualitative interviews to contextualize lab anomalies .
  • Sequential Exploration: Pilot qualitative observations (e.g., unexpected solubility behavior) inform hypothesis-driven quantitative trials .
    • Framework :
     Phase 1: Qualitative (Exploratory) → Phase 2: Quantitative (Confirmatory)  

Reference: Mixed-methods typology in .

Q. How to align research on "this compound" with existing theoretical frameworks?

  • Methodological Answer :

  • Step 1: Anchor hypotheses to established models (e.g., Brønsted-Evans-Polanyi relations for catalytic "this compound").
  • Step 2: Use abductive reasoning to refine theories when empirical data diverges (e.g., non-Arrhenius kinetics) .
    • Example : Linking "this compound" surface adsorption data to Langmuir isotherm deviations, proposing modified monolayer assumptions .

Data Contradiction Analysis Table

StepActionTool/MethodOutcome ExampleReference
1Identify outlier datasetsGrubbs’ test (α=0.05)Exclude >2σ deviations
2Re-examine synthesis protocolsBatch comparisonTrace solvent impurity in Study X
3Cross-validate with alternate methodsXRD vs. SAXSConfirm polymorphic phase

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.